molecular formula C52H48Cl2N6O8 B12370785 PD-1/PD-L1 antagonist 1

PD-1/PD-L1 antagonist 1

Cat. No.: B12370785
M. Wt: 955.9 g/mol
InChI Key: BOHITRLPZRFUBM-GYOJGHLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PD-1/PD-L1 antagonist 1 is a small molecule that inhibits the interaction between programmed death 1 (PD-1) and its ligand programmed death ligand 1 (PD-L1). This interaction is a critical immune checkpoint that tumors exploit to evade immune surveillance. By blocking this interaction, this compound can enhance the immune system’s ability to target and destroy cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PD-1/PD-L1 antagonist 1 involves several steps, including the formation of key intermediates and their subsequent coupling.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in the laboratory. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

PD-1/PD-L1 antagonist 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity to identify the most potent inhibitors .

Scientific Research Applications

PD-1/PD-L1 antagonist 1 has a wide range of scientific research applications:

Mechanism of Action

PD-1/PD-L1 antagonist 1 exerts its effects by binding to the PD-1 or PD-L1 proteins, preventing their interaction. This blockade restores the activity of T cells, allowing them to recognize and kill cancer cells. The compound enhances T cell responses by increasing the production of cytotoxic molecules like granzyme B and perforin, as well as inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

    Pembrolizumab: A monoclonal antibody that targets PD-1.

    Nivolumab: Another monoclonal antibody that inhibits PD-1.

    Atezolizumab: A monoclonal antibody that targets PD-L1.

    Durvalumab: A monoclonal antibody that inhibits PD-L1.

Uniqueness

PD-1/PD-L1 antagonist 1 is unique because it is a small molecule, unlike the monoclonal antibodies listed above. This gives it several advantages, including better tumor penetration, oral bioavailability, and potentially fewer immune-related adverse effects .

Properties

Molecular Formula

C52H48Cl2N6O8

Molecular Weight

955.9 g/mol

IUPAC Name

3-[[4-chloro-5-[[3-[4-[2-chloro-5-[(3-cyanophenyl)methoxy]-4-[[[(2R)-2,3-dihydroxypropyl]amino]methyl]phenoxy]quinazolin-8-yl]-2-methylphenyl]methoxy]-2-[[[(2R)-2,3-dihydroxypropyl]amino]methyl]phenoxy]methyl]benzonitrile

InChI

InChI=1S/C52H48Cl2N6O8/c1-32-37(30-67-49-18-47(65-28-35-8-2-6-33(14-35)20-55)38(16-45(49)53)22-57-24-40(63)26-61)10-4-11-42(32)43-12-5-13-44-51(43)59-31-60-52(44)68-50-19-48(66-29-36-9-3-7-34(15-36)21-56)39(17-46(50)54)23-58-25-41(64)27-62/h2-19,31,40-41,57-58,61-64H,22-30H2,1H3/t40-,41-/m1/s1

InChI Key

BOHITRLPZRFUBM-GYOJGHLZSA-N

Isomeric SMILES

CC1=C(C=CC=C1C2=CC=CC3=C2N=CN=C3OC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CNC[C@H](CO)O)Cl)COC6=C(C=C(C(=C6)OCC7=CC(=CC=C7)C#N)CNC[C@H](CO)O)Cl

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC3=C2N=CN=C3OC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CNCC(CO)O)Cl)COC6=C(C=C(C(=C6)OCC7=CC(=CC=C7)C#N)CNCC(CO)O)Cl

Origin of Product

United States

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